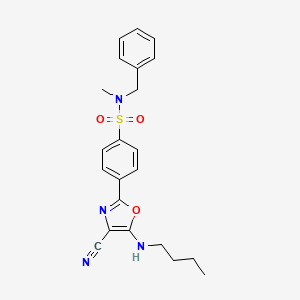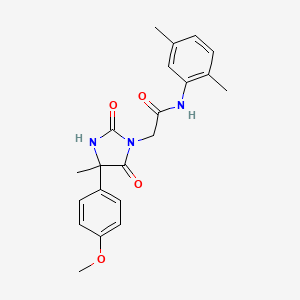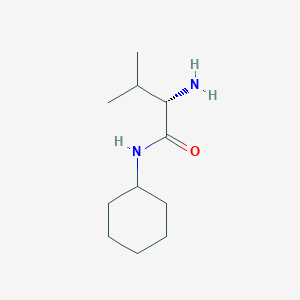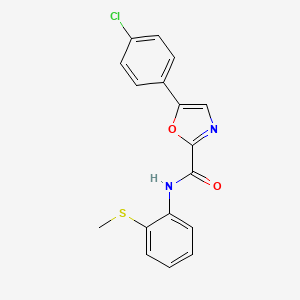
5-(4-chlorophenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chlorophenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide is a chemical compound that has been studied for its potential as a therapeutic agent. This compound has been shown to have promising properties as an anti-cancer drug, and research is ongoing to further explore its potential applications.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A significant aspect of the scientific research involving 5-(4-chlorophenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide and its related compounds includes their synthesis and evaluation for potential antimicrobial activities. For instance, novel derivatives synthesized through various chemical reactions have been screened for in vitro antibacterial and antifungal activities against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These studies aim to explore the antimicrobial potential of these compounds, which could lead to the development of new therapeutic agents for treating infections (Desai, Dodiya, & Shihora, 2011; Patel & Shaikh, 2011).
Synthesis and Chemical Properties
The chemical synthesis of this compound involves intricate organic reactions that yield functionally diverse compounds. Research in this area focuses on developing efficient synthetic routes, understanding reaction mechanisms, and exploring the chemical properties of the synthesized compounds. This research contributes to the broader field of organic chemistry by providing insights into the synthesis of oxazole derivatives and their potential applications in various domains (Vijay Kumar, Saraiah, Misra, & Ila, 2012; Wasserman, Gambale, & Pulwer, 1981).
properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2-methylsulfanylphenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-23-15-5-3-2-4-13(15)20-16(21)17-19-10-14(22-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBKCQKNBTCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido](/img/structure/B2888944.png)
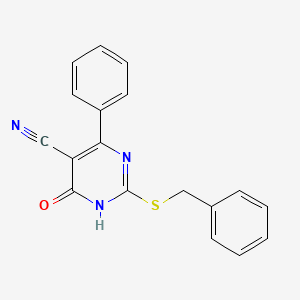

![2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide](/img/structure/B2888948.png)
![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2888950.png)

![5-chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2888954.png)
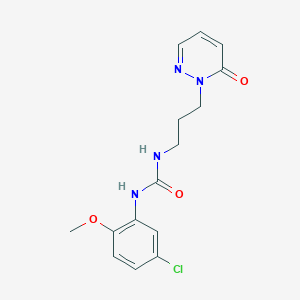

![6-Amino-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2888961.png)

